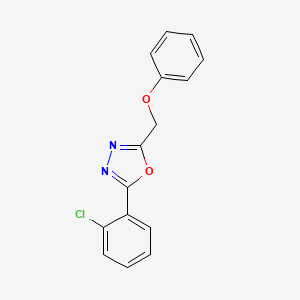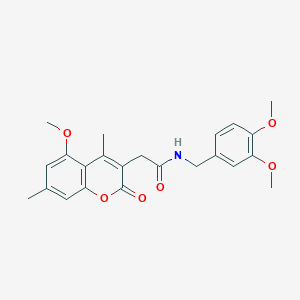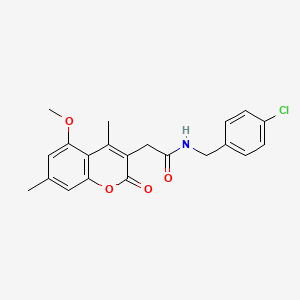![molecular formula C21H18ClN5O3S B14992527 1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine](/img/structure/B14992527.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a chlorophenyl group, a methoxybenzyl group, and a pyridinyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is used in the development of advanced materials, such as corrosion inhibitors and photostabilizers.
Biochemistry: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness: 1-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and methoxybenzyl groups enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C21H18ClN5O3S |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C21H18ClN5O3S/c1-30-18-8-4-15(5-9-18)13-24-21-25-20(16-3-2-12-23-14-16)26-27(21)31(28,29)19-10-6-17(22)7-11-19/h2-12,14H,13H2,1H3,(H,24,25,26) |
InChI Key |
ANFMZQONEHRAOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14992444.png)
![5-butyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992447.png)
![N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14992454.png)
![2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B14992463.png)
![3-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14992476.png)
![4-[1-(4-chlorophenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B14992482.png)
![1-cyclohexyl-3-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]urea](/img/structure/B14992487.png)
![2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14992490.png)
![3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(E)-2-(1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14992495.png)

![2-methyl-N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14992512.png)

![6-(4-ethoxyphenyl)-3-ethyl-N-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992514.png)

